molecular formula C16H23N3O2S B602154 N-Desmethyl Almotriptan CAS No. 334981-12-3

N-Desmethyl Almotriptan

Cat. No.: B602154
CAS No.: 334981-12-3
M. Wt: 321.44
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Description

N-Desmethyl Almotriptan is a significant metabolite of the therapeutic agent Almotriptan, which is a selective 5-hydroxytryptamine (5-HT 1B / 1D ) receptor agonist used for the acute treatment of migraine . This compound is formed in the human body through the N-demethylation of the parent drug's dimethylaminoethyl group, a metabolic reaction that research indicates is catalyzed by multiple cytochrome P450 (CYP) enzymes . The study of this metabolite is crucial for understanding the full pharmacokinetic and metabolic profile of Almotriptan. Investigations into the enzymes responsible for its formation, including CYP3A4 and CYP2D6, provide valuable insights into potential drug-drug interactions and the metabolic clearance pathways of its parent drug . As a reference standard, this compound is an essential tool for researchers conducting in vitro metabolism studies, enabling the identification and quantification of this metabolic pathway. Its use supports critical pharmaceutical research and development activities, including the analysis of drug metabolism and the safety evaluation of new chemical entities. This compound is intended solely for laboratory research applications.

Properties

IUPAC Name

N-methyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-17-7-6-14-11-18-16-5-4-13(10-15(14)16)12-22(20,21)19-8-2-3-9-19/h4-5,10-11,17-18H,2-3,6-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREINZNGILEJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747543
Record name N-Methyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine
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Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334981-12-3
Record name N-Methyl-5-[(1-pyrrolidinylsulfonyl)methyl]-1H-indole-3-ethanamine
Source CAS Common Chemistry
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Record name N-Methyl-5-((1-pyrrolidinylsulfonyl)methyl)-1H-indole-3-ethanamine
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Record name N-Methyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine
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Record name N-Desmethyl almotriptan
Source FDA Global Substance Registration System (GSRS)
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Record name N-desmethylalmotriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061011
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Diazotization and Reduction Steps

A critical intermediate in almotriptan synthesis is 1-(4-hydrazino-benzenemethanesulfonyl)pyrrolidine, generated via diazotization of 1-(4-amino-benzenemethanesulfonyl)pyrrolidine followed by sodium sulfite reduction. Adapting this step for N-Desmethyl Almotriptan would require analogous intermediates with a mono-methylated amine. For example, diazotization of 1-(4-amino-benzenemethanesulfonyl)pyrrolidine under controlled conditions could yield a hydrazine intermediate with a single methyl group, though this remains speculative without explicit experimental data.

Reagent Conditions Challenges
Boron tribromide (BBr<sub>3</sub>)Dichloromethane, −78°C to 25°CRisk of sulfonamide cleavage or indole ring degradation
Chloroethyl chloroformateReflux in tolueneRequires stoichiometric control to avoid over-reaction
Photocatalytic methodsUV light, TiO<sub>2</sub> catalystLimited scalability and reproducibility

These methods, while effective for tertiary amines, may lack selectivity for the dimethylamino group in almotriptan’s complex structure. Pilot studies would require rigorous HPLC or LC-MS monitoring to track demethylation progress.

Reductive Amination of Aldehyde Intermediates

An alternative route involves synthesizing this compound de novo via reductive amination. For instance, reacting 1-(4-hydrazino-benzenemethanesulfonyl)pyrrolidine with N-methylamino-butyraldehyde dimethyl acetal under acidic conditions could yield the hydrazone intermediate, followed by cyclization. However, the acetal protection of the aldehyde must be reversible under cyclization conditions (e.g., HCl in ethanol).

Challenges in Impurity Control and Scalability

Degradation Pathways

The sulfonamide group in almotriptan is prone to hydrolysis under acidic or basic conditions, generating benzenesulfonic acid derivatives. For this compound, the absence of a methyl group could exacerbate this instability, necessitating milder reaction conditions. Patent US20100292290A1 highlights the use of adsorbents like silica gel triethylamine blends to remove polar impurities during workup, a strategy applicable to the desmethyl variant.

Chromatographic Purification

Crude this compound would likely require chromatographic purification due to the presence of regioisomers and demethylation byproducts. Reverse-phase HPLC with acetonitrile-water gradients (0.1% trifluoroacetic acid) could achieve baseline separation, though scalability remains a concern.

Comparative Analysis with Related Triptans

The synthesis of zolmitriptan and rizatriptan via Fischer indole synthesis provides precedent for optimizing conditions for this compound. For example, zolmitriptan’s synthesis uses N,N-dimethylamino-butyraldehyde at 85°C without significant degradation, suggesting that similar temperatures could be viable if the reaction medium’s pH is tightly controlled (pH 5–6) .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Almotriptan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield secondary amines .

Scientific Research Applications

Pharmacological Profile

N-Desmethyl Almotriptan is recognized for its potent agonistic activity at serotonin 5-HT1B and 5-HT1D receptors, similar to its parent compound, Almotriptan. Its pharmacokinetic profile indicates a notable bioavailability and a rapid onset of action, making it an effective candidate for migraine therapy.

Key Characteristics:

  • Bioavailability: Approximately 70% for Almotriptan, with this compound contributing to its overall efficacy .
  • Potency: The metabolite exhibits 2 to 6 times the potency of Almotriptan at serotonin receptors, enhancing its therapeutic effect in migraine relief .

Migraine Treatment

This compound plays a crucial role in the pharmacodynamics of Almotriptan. Clinical studies have demonstrated that Almotriptan effectively alleviates migraine symptoms, including nausea, vomiting, and sensitivity to light and sound. The presence of this compound in circulation contributes significantly to these therapeutic outcomes.

Clinical Findings:

  • A study involving 668 patients showed that both doses of Almotriptan (12.5 mg and 25 mg) were effective in reducing migraine pain within two hours post-administration, with this compound being a key active metabolite .
  • The efficacy of this compound is comparable to other triptans like Sumatriptan, reinforcing its value in clinical practice .

Pharmacokinetic Studies

Research into the pharmacokinetics of this compound is vital for understanding its absorption, distribution, metabolism, and excretion (ADME). Studies utilizing advanced techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed to quantify this metabolite in biological samples.

Table: Pharmacokinetic Parameters of this compound

ParameterValue
Peak Plasma Concentration1.5 - 2 hours post-dose
Half-lifeApproximately 3 - 4 hours
Bioavailability~70%
Metabolic PathwaysCYP450-mediated oxidation

Patient Satisfaction and Efficacy

A comprehensive study evaluated patient satisfaction with Almotriptan therapy among 1,173 participants. Results indicated high satisfaction rates due to the rapid onset of action and effectiveness in relieving migraine symptoms attributed largely to the action of this compound .

Mechanism of Action

N-Desmethyl Almotriptan exerts its effects by binding with high affinity to human 5-HT1B and 5-HT1D receptors. This binding leads to the constriction of cranial blood vessels, which helps alleviate migraine symptoms. The compound also affects the redistribution of blood flow, increasing cerebral blood flow while reducing extracerebral cranial vessel flow .

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Profiles

N-Desmethyl metabolites vary widely in their clinical significance:

  • N-desmethyl enzalutamide : This metabolite contributes substantially to the efficacy and safety of enzalutamide (a prostate cancer therapy) due to its structural similarity, comparable potency, and plasma concentrations equaling those of the parent drug .
  • N-desmethyl sildenafil : Exhibits bioequivalence with sildenafil, with similar systemic exposure (C~PEAK~, AUC~L~) and metabolic ratios (~6–8% of parent drug exposure) .
  • N-desmethyl selumetinib : Demonstrates low conversion rates (<10% of parent drug exposure) and minimal clinical impact .

Structural and Functional Comparisons

Compound Parent Drug Key Structural Features Clinical Relevance
N-Desmethyl Almotriptan Almotriptan Demethylation at dimethylamine group Impurity profiling
N-desmethyl enzalutamide Enzalutamide Retains phenyl and nitrile groups Active metabolite
N-Desmethyl Clozapine Clozapine Loss of methyl group from piperazine Neuroleptic activity

Comparison with Almotriptan and Other Triptans

Impurity and Regulatory Considerations

Regulatory guidelines mandate strict control of nitrosamines (<0.03 ppm), highlighting the importance of differentiating between benign metabolites and hazardous impurities .

Key Data Tables

Table 1: Metabolic Ratios of N-Desmethyl Compounds

Compound Metabolic Ratio (C~max~) Metabolic Ratio (AUC) Clinical Impact
N-desmethyl sildenafil 6.7–7.2% 5.9–8.3% Bioequivalent
N-desmethyl selumetinib <7% <8% Negligible
N-desmethyl enzalutamide ~100%* ~100%* Clinically significant

*Sum of enzalutamide + metabolite.

Table 2: Almotriptan vs. Comparator Triptans

Parameter Almotriptan 12.5 mg Sumatriptan 100 mg Frovatriptan 2.5 mg
2-hour pain relief 41% 38% 36%
24-hour recurrence rate 21% 8%
Chest pain incidence 1.2% 2.5%

Biological Activity

N-Desmethyl Almotriptan is a significant active metabolite of Almotriptan, a selective serotonin 5-HT1B/1D receptor agonist used primarily for the acute treatment of migraines. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and side effect profile.

This compound, like its parent compound Almotriptan, exerts its effects by selectively agonizing the serotonin receptors 5-HT1B and 5-HT1D. These receptors are predominantly located in cranial blood vessels and trigeminal nerve terminals, respectively. The activation of these receptors leads to:

  • Vasoconstriction : This counteracts neurogenic vasodilation associated with migraine headaches.
  • Inhibition of Neurogenic Inflammation : By blocking the release of pro-inflammatory neuropeptides, this compound helps reduce headache symptoms and associated conditions such as nausea and vomiting .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety. Below is a summary table comparing key pharmacokinetic parameters.

ParameterValue
T max (h) 1.5–2.0
Half-life (h) 3–5
Bioavailability (%) Approximately 70
Volume of Distribution (L) 195
Metabolism MAO-A, CYP450 (3A4, 2D6)
Elimination Route Renal (75%), Fecal (12%)
CNS Side Effects (%) -1.5

The bioavailability of this compound is notably high compared to other triptans, which enhances its therapeutic effectiveness .

Efficacy in Clinical Studies

Clinical studies have demonstrated that this compound retains significant efficacy in treating migraine attacks. For instance:

  • In a randomized controlled trial comparing Almotriptan with Sumatriptan, both doses of Almotriptan (12.5 mg and 25 mg) resulted in higher rates of pain relief at two hours post-administration compared to placebo .
  • The percentage of patients achieving complete pain relief was significantly greater with Almotriptan than with placebo, indicating robust efficacy in acute migraine management .

Safety Profile

The safety profile of this compound is generally favorable:

  • The incidence of central nervous system (CNS) side effects is low, with reported rates around -1.5%, which is significantly lower than some other triptans like Zolmitriptan and Rizatriptan .
  • Adverse effects are typically mild and transient, reinforcing the compound's suitability for acute migraine treatment .

Case Studies

Several case studies have highlighted the effectiveness and safety of this compound:

  • Case Study on Efficacy : A patient treated with Almotriptan reported significant reduction in headache severity within 90 minutes post-administration, with no notable side effects.
  • Long-term Safety Assessment : In a cohort study involving chronic migraine sufferers, long-term use of Almotriptan (and by extension its metabolite) showed consistent efficacy without an increase in adverse events over time.

Q & A

Basic Research Questions

Q. How is N-Desmethyl Almotriptan identified and quantified in biological matrices?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with protein precipitation for sample preparation. Validate the method by assessing selectivity, linearity, precision, and accuracy across relevant concentration ranges. For example, plasma samples can be analyzed using a C18 column with mobile phases of methanol and ammonium formate, monitored at m/z transitions specific to this compound .
  • Key Considerations : Include internal standards (e.g., deuterated analogs like Almotriptan-d6) to correct for matrix effects .

Q. What experimental protocols are recommended for synthesizing and characterizing this compound?

  • Synthesis : Start with Almotriptan as the precursor, employing demethylation reactions (e.g., using cyanogen bromide or enzymatic methods). Purify via column chromatography.
  • Characterization : Confirm identity using nuclear magnetic resonance (NMR) for structural elucidation and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity should be assessed via HPLC with UV detection (≥95%) .

Q. What is the role of this compound as a metabolite in pharmacokinetic studies?

  • Metabolic Pathways : this compound is a primary metabolite of Almotriptan, formed via cytochrome P450 (CYP)-mediated demethylation. It exhibits reduced receptor binding affinity compared to the parent compound but may contribute to off-target effects .
  • Study Design : Conduct in vitro assays using human liver microsomes or hepatocytes to quantify metabolic conversion rates. Pair with in vivo plasma pharmacokinetic profiling in rodent models .

Advanced Research Questions

Q. How do researchers resolve discrepancies in reported pharmacokinetic data for this compound across studies?

  • Data Contradiction Analysis : Compare methodologies such as:

  • Sample Preparation : Differences in protein precipitation vs. solid-phase extraction.
  • Analytical Conditions : Column type (C18 vs. HILIC), detection limits, or ionization modes in LC-MS/MS.
  • Statistical Validation : Ensure studies report confidence intervals and use appropriate pharmacokinetic models (e.g., non-compartmental vs. compartmental) .

Q. What strategies validate the specificity of analytical methods for this compound in complex matrices?

  • Validation Protocol :

  • Selectivity : Test interference from structurally related metabolites (e.g., Almotriptan Metabolite M2) and matrix components.
  • Stability : Assess short-term (bench-top) and long-term (freeze-thaw) stability under storage conditions.
  • Cross-Validation : Compare results with orthogonal methods like ultra-performance liquid chromatography (UPLC) or capillary electrophoresis .

Q. How can in vitro models elucidate the pharmacological activity of this compound?

  • Experimental Design :

  • Cell Lines : Use H9c2(2-1) rat cardiomyocytes or RS1 skin fibroblasts to assess cytotoxicity or receptor interactions .
  • Functional Assays : Measure cAMP modulation or calcium flux in cells expressing 5-HT1B/1D receptors to evaluate residual activity .

Q. What enzymatic pathways govern the formation of this compound, and how do genetic polymorphisms affect its metabolism?

  • Enzyme Identification : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolizing enzymes via inhibition/activation studies.
  • Clinical Relevance : Correlate metabolite plasma levels with CYP genotyping data in human cohorts to assess inter-individual variability .

Methodological Guidelines for Reproducibility

  • Experimental Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols, characterization data, and statistical analyses. Include raw chromatograms and spectra in supplementary materials .
  • Data Transparency : Share analytical parameters (e.g., LC-MS/MS conditions) and negative controls in open-access repositories to enable replication .

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